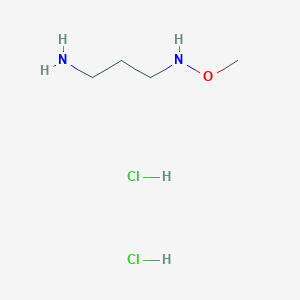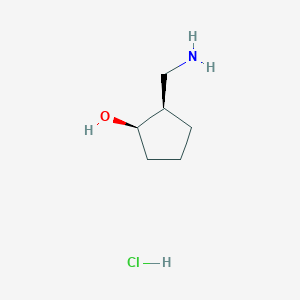
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide, also known as F13640, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has been shown to inhibit the activation of these pathways, leading to the inhibition of cell growth and inflammation.
Biochemical and physiological effects:
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of inflammation, and neuroprotection. 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide in lab experiments is its high potency and selectivity. 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has been shown to have a high affinity for its target receptors, leading to a more specific and effective action. However, one of the limitations of using 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to further investigate the therapeutic potential of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide analogs with improved pharmacokinetic properties and efficacy may also be explored.
Synthesemethoden
The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide involves a series of chemical reactions, including the condensation of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorophenyl isoxazoline. The subsequent reaction of the isoxazoline with 3-methoxybenzylamine and acetic anhydride leads to the formation of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide. The synthesis method has been optimized to achieve high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. In neurological disorder research, 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-17-4-2-3-13(9-17)12-21-19(23)11-16-10-18(25-22-16)14-5-7-15(20)8-6-14/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVHSKMTDDNVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxybenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2861296.png)


![Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2861302.png)
![2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2861303.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2861305.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide](/img/structure/B2861308.png)
![Methyl 3-[{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2861312.png)
![(3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4',5':4,5]furo[3,2-d][1,3]dioxine](/img/structure/B2861313.png)



